molecular formula C14H8N2O4S2 B2461166 (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 851302-79-9

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2461166
CAS RN: 851302-79-9
M. Wt: 332.35
InChI Key: DNCIZVIDQRGWMB-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as nitrothiazolyl furanone, is a synthetic compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Anticancer Activity

4-Thiazolidinone derivatives, including the compound , have shown potential as anticancer agents . They have been the subject of complex studies in medicinal chemistry focused on the research and development of novel effective anticancer drugs . The main emphasis is on the application of molecular hybridization methodologies and strategies in the design of small molecules as anticancer agents .

Antifungal Activity

Some 4-thiazolidinone derivatives have demonstrated antifungal properties . While specific research on the antifungal activity of this compound is not readily available, it’s possible that it may exhibit similar properties due to its structural similarity to other 4-thiazolidinone derivatives.

Drug Design

The compound could be used in the design of new drugs. The hybrid-pharmacophore approach and the analogue-based drug design of 4-thiazolidinone cores with early approved drugs, natural compounds, and privileged heterocyclic scaffolds are the main directions in this field .

Molecular Hybridization

The compound could be used in molecular hybridization, a process that combines two or more active pharmacophores to produce a new compound with improved properties . This approach is often used in the development of new drugs.

Development of New Pharmaceuticals

The compound could be used in the development of new pharmaceuticals without the disadvantages/adverse effects of classic/conventional anticancer chemotherapeutics, which usually include a low therapeutic index, development of resistance to treatment, and low bioavailability .

properties

IUPAC Name

(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCIZVIDQRGWMB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

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